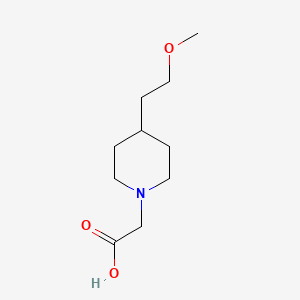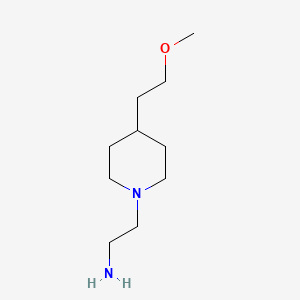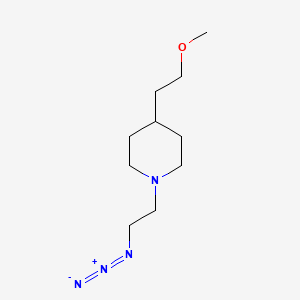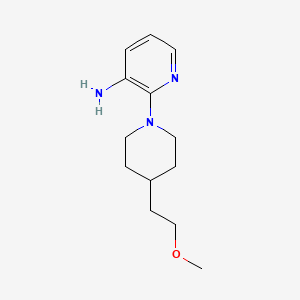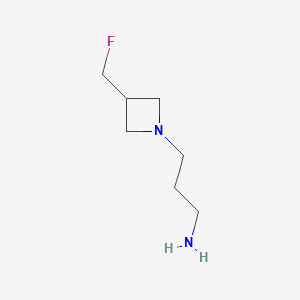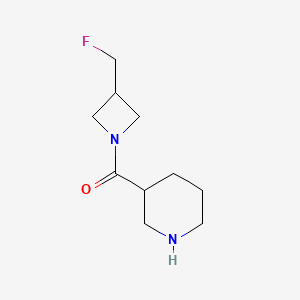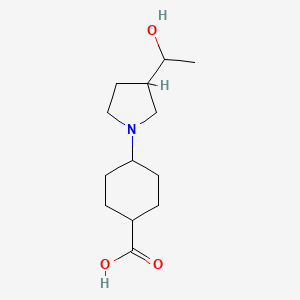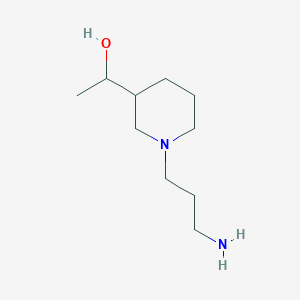![molecular formula C11H12ClF2N3 B1477089 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole CAS No. 2098039-31-5](/img/structure/B1477089.png)
2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole
Übersicht
Beschreibung
The compound “2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole” is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrazine ring, and two fluorine atoms. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would include a pyrrole ring (a five-membered ring with one nitrogen atom), a pyrazine ring (a six-membered ring with two nitrogen atoms), and a cyclopenta[c]pyrrole moiety (a fused five-membered and six-membered ring system). The compound also contains two fluorine atoms and a chlorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and pyrazine rings, as well as the fluorine and chlorine atoms. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The pyrazine ring can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms could increase its polarity and potentially its boiling and melting points. The aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds related to "2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole" focuses on the synthesis and properties of pyrrole and pyrazine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science. One notable approach involves the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides, highlighting methods to access bicyclic analogues absent from prior scientific literature. This synthesis utilizes standard procedures including SNAr, borylation, C–C cross couplings, and cyclization from readily available starting materials, showcasing a range of 4–12 steps with high yield variability (Howells et al., 2022).
Another study demonstrates the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines through a palladium-catalyzed heteroannulation process, starting with N-(3-chloropyrazin-2-yl)-methanesulfonamide. This efficient method provides access to pyrrolopyrazine substrates with potential pharmaceutical relevance (Hopkins & Collar, 2004).
Zukünftige Richtungen
The study and application of such a compound could be an interesting area for future research, particularly if it shows promising biological activity. Further studies could include more detailed investigations into its synthesis, its physical and chemical properties, its reactivity, and its potential uses .
Wirkmechanismus
Target of Action
The compound belongs to the class of pyrrolopyrazine derivatives . These compounds are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets could be various enzymes or receptors involved in these biological processes.
Biochemical Pathways
Pyrrolopyrazine derivatives can affect multiple biochemical pathways due to their broad range of biological activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the range of activities exhibited by pyrrolopyrazine derivatives, the effects could include inhibition of microbial growth, reduction of inflammation, or inhibition of tumor growth .
Eigenschaften
IUPAC Name |
2-(3-chloropyrazin-2-yl)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3/c12-9-10(16-4-3-15-9)17-5-7-1-2-11(13,14)8(7)6-17/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCKLBZZAXZUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=NC=CN=C3Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



